1-Boc-3-Hydroxymethylindol

Übersicht

Beschreibung

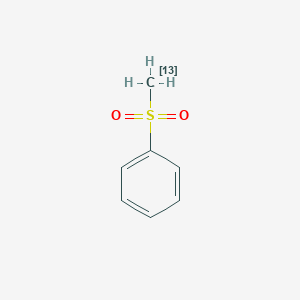

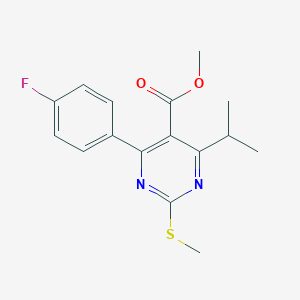

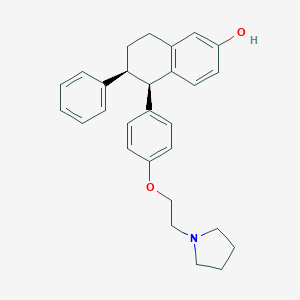

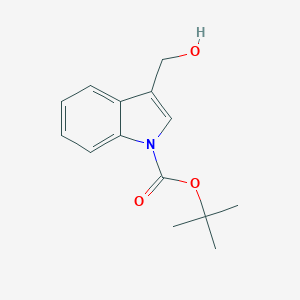

Tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate, also known as Tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate, is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie und Medikamentenentwicklung

1-Boc-3-Hydroxymethylindol dient als wertvolles Gerüst für die Entwicklung neuer pharmazeutischer Verbindungen. Forscher untersuchen sein Potenzial als Baustein für Medikamentenkandidaten aufgrund seiner strukturellen Vielseitigkeit. Durch Modifizieren der Substituenten am Indolring können Wissenschaftler Eigenschaften wie Löslichkeit, Lipophilie und Rezeptorbindungsaffinität feinabstimmen. Diese Verbindung wurde auf ihr Potenzial zur Behandlung verschiedener Krankheiten untersucht, darunter Krebs, neurologische Erkrankungen und Infektionskrankheiten .

Materialwissenschaft und Oberflächenmodifizierung

Oberflächenmodifizierung ist essentiell für die Anpassung von Materialeigenschaften. Forscher untersuchen this compound als funktionalisierendes Mittel für Oberflächen. Durch Aufpfropfen auf Polymere, Metalle oder Nanopartikel verbessern sie Adhäsion, Benetzbarkeit und Biokompatibilität. Anwendungen umfassen Beschichtungen, Biomaterialien und Sensoren.

Zusammenfassend lässt sich sagen, dass die Vielseitigkeit von this compound die Bereiche der medizinischen Chemie, Materialwissenschaften und organischen Synthese umfasst. Seine einzigartigen Eigenschaften machen es zu einem vielversprechenden Kandidaten für verschiedene Anwendungen, und die laufende Forschung deckt weiterhin sein volles Potenzial auf . Wenn Sie weitere Details wünschen oder zusätzliche Fragen haben, können Sie sich gerne an uns wenden!

Wirkmechanismus

Target of Action

Indole derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The hydroxymethyl group in the 3-position of the indole ring could potentially be involved in hydrogen bonding with target proteins, influencing their function .

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biochemical pathways, often acting as inhibitors or activators of enzymes .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

Given its structural similarity to other indole derivatives, it may exhibit a range of biological activities .

Action Environment

The action, efficacy, and stability of 1-Boc-3-Hydroxymethylindole can be influenced by various environmental factors . For instance, the compound is recommended to be stored in a dry room temperature environment . Its solid physical form and normal shipping temperature suggest that it is stable under standard conditions .

Eigenschaften

IUPAC Name |

tert-butyl 3-(hydroxymethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-10(9-16)11-6-4-5-7-12(11)15/h4-8,16H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVPQKQFSDFRFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454365 | |

| Record name | tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96551-22-3 | |

| Record name | tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.